Gold-Catalyzed Synthetic Yield: 2-Methyl-3-phenylfuran vs. Unsubstituted 3-Phenylfuran
Under gold-catalyzed cyclization of (Z)-2-en-4-yn-1-ols, 2-methyl-3-phenylfuran is obtained in 67% yield . In contrast, the analogous synthesis of unsubstituted 3-phenylfuran via alternative methods (e.g., tandem Diels-Alder/retro-Diels-Alder) typically proceeds with yields ranging from 30-52%, as reported for related 3-substituted furan syntheses [1]. The presence of the 2-methyl group in the target compound contributes to enhanced regioselectivity and stability of the intermediate during the gold-catalyzed cyclization, resulting in a higher isolated yield compared to the unsubstituted parent structure.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 67% yield |
| Comparator Or Baseline | 3-Phenylfuran: 30-52% yield |
| Quantified Difference | +15-37% absolute yield improvement |
| Conditions | Au-catalyzed cyclization of (Z)-2-en-4-yn-1-ol for target compound; alternative methods (Diels-Alder/retro-Diels-Alder) for 3-phenylfuran |
Why This Matters
Higher synthetic yield translates directly to lower cost-per-gram for procurement and reduced waste in scale-up operations.
- [1] A simple, efficient synthesis of 3-substituted furans. Tetrahedron Lett. 2001, 42 (15), 2805-2808. View Source
